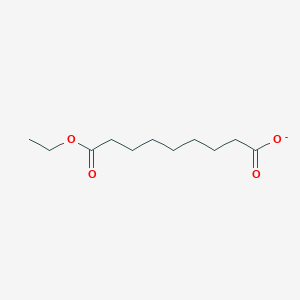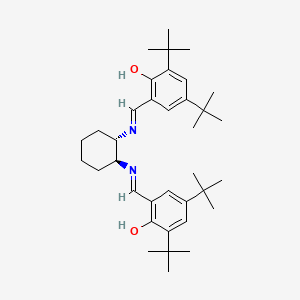
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
描述
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a chiral Schiff base ligand. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry. The presence of bulky tert-butyl groups provides steric hindrance, enhancing the stability of the resulting metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine typically involves the condensation reaction between (S,S)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and palladium.
Oxidation: Can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) acetate, nickel(II) chloride) in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Metal Complexes: Depending on the metal ion used, various metal-ligand complexes are formed.
Quinone Derivatives: Oxidation products.
Amine Derivatives: Reduction products.
科学研究应用
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine has numerous applications in scientific research:
Catalysis: Used as a ligand in catalytic reactions, including asymmetric catalysis.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the Schiff base ligand donate electron pairs to the metal ion, forming a stable complex. This coordination can influence the reactivity and properties of the metal center, making it useful in various catalytic and chemical processes.
相似化合物的比较
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine: The enantiomer of the compound .
N,N’-Bis(salicylidene)-1,2-cyclohexanediamine: Lacks the bulky tert-butyl groups.
N,N’-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine: Similar structure but with ethylenediamine instead of cyclohexanediamine.
Uniqueness
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is unique due to its chiral nature and the presence of bulky tert-butyl groups. These features enhance the stability and selectivity of the metal complexes formed, making it particularly valuable in asymmetric catalysis and other specialized applications.
属性
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115810 | |
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135616-36-3 | |
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine influence its ability to form complexes with metals?
A: this compound acts as a tetradentate ligand, meaning it can bind to a metal center through four donor atoms. [] The molecule features two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic groups, all available for coordination. This arrangement allows it to form stable complexes with various transition metals like Nickel(II) and Copper(II). [] The bulky tert-butyl groups on the ligand's structure influence the complex's geometry and steric environment, which can affect its reactivity and catalytic properties. []
Q2: What spectroscopic techniques have been used to characterize this compound and its metal complexes?
A: A combination of spectroscopic techniques has been employed to study this compound and its metal complexes. Researchers used infrared (IR) spectroscopy, vibrational circular dichroism (VCD), UV-Vis spectroscopy, and electronic circular dichroism (ECD) to analyze the ligand and its complexes. [] These techniques provide information about the molecule's vibrational modes, electronic transitions, and chiral properties. Additionally, Raman spectroscopy and the newly developed ECD-circularly polarized Raman (eCP-Raman) spectroscopy have also been used to investigate the metal complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
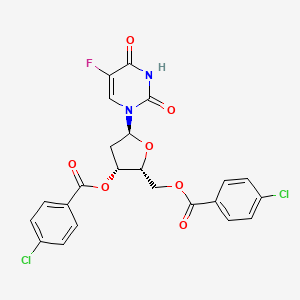
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
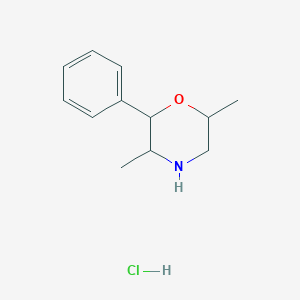
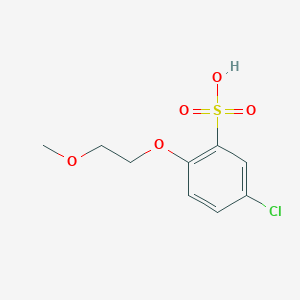
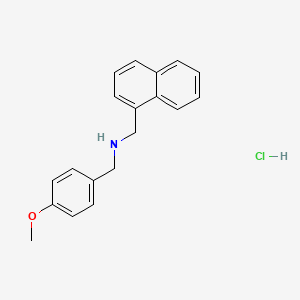
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
